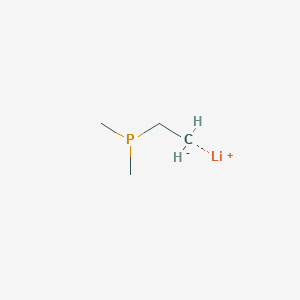

lithium;ethyl(dimethyl)phosphane

Description

Lithium ethyl(dimethyl)phosphane is a lithium-organophosphorus compound synthesized via the reaction of lithium dimethyl phosphanyl methylide with di-tert-butyl sulfur diimide, yielding the dimeric complex [Li{Me₂PCH₂S(NtBu)₂}]₂ . The dimeric structure arises from the tridentate coordination of the ligand, which creates a "bite" too large for monomeric lithium coordination, necessitating dimerization to satisfy the metal's coordination geometry . This compound belongs to the class of Janus-head ligands, featuring both nitrogen and phosphorus donor atoms bridged by a sulfur-carbon framework, enabling versatile coordination chemistry .

Characterization by X-ray diffraction confirms that all donor sites (N, S, P) participate in lithium coordination, forming a six-membered chelate ring . Such structural features make it a valuable precursor for synthesizing transition metal complexes with tailored electronic and steric properties, though its direct applications in biomedicine or catalysis remain less explored compared to other phosphane derivatives .

Properties

CAS No. |

74952-82-2 |

|---|---|

Molecular Formula |

C4H10LiP |

Molecular Weight |

96.1 g/mol |

IUPAC Name |

lithium;ethyl(dimethyl)phosphane |

InChI |

InChI=1S/C4H10P.Li/c1-4-5(2)3;/h1,4H2,2-3H3;/q-1;+1 |

InChI Key |

XARXMXLGYVNCSF-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CP(C)C[CH2-] |

Origin of Product |

United States |

Preparation Methods

Direct Lithiation of Ethyl(dimethyl)phosphine

The most straightforward method involves the deprotonation of ethyl(dimethyl)phosphine (HP(CH3)2(CH2CH3)) using a strong lithium base. n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) or diethyl ether at low temperatures (−78°C to 0°C) facilitates this reaction:

$$

\text{HP(CH}3\text{)}2(\text{CH}2\text{CH}3) + \text{LiR} \rightarrow \text{Li[P(CH}3\text{)}2(\text{CH}2\text{CH}3)] + \text{RH}

$$

Key Considerations :

- Solvent Choice : THF enhances the solubility of lithium intermediates, while ethers minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of phosphine to lithium base ensures complete deprotonation. Excess base risks further alkylation or decomposition.

- Yield : Typical yields range from 70% to 85%, contingent on the purity of the phosphine and exclusion of moisture.

Lithium Metal Reduction

Elemental lithium reacts directly with ethyl(dimethyl)phosphine in an inert atmosphere (argon or nitrogen) to produce the lithium phosphide and hydrogen gas:

$$

2 \, \text{HP(CH}3\text{)}2(\text{CH}2\text{CH}3) + 2 \, \text{Li} \rightarrow 2 \, \text{Li[P(CH}3\text{)}2(\text{CH}2\text{CH}3)] + \text{H}_2

$$

Procedure :

- Combine lithium wire (2 equiv.) and ethyl(dimethyl)phosphine in dry hexane.

- Stir at room temperature for 12–24 hours until hydrogen evolution ceases.

- Filter under inert conditions to isolate the lithium phosphide.

Challenges :

- Slow reaction kinetics necessitate prolonged reaction times.

- Incomplete conversion may occur due to lithium passivation.

Salt Metathesis Reactions

Transmetalation between a preformed alkali metal phosphide and a lithium salt offers an alternative route. For example, sodium ethyl(dimethyl)phosphide reacts with lithium chloride in THF:

$$

\text{Na[P(CH}3\text{)}2(\text{CH}2\text{CH}3)] + \text{LiCl} \rightarrow \text{Li[P(CH}3\text{)}2(\text{CH}2\text{CH}3)] + \text{NaCl}

$$

Advantages :

- Avoids handling reactive lithium metal or strong bases.

- High yields (>90%) achievable with stoichiometric control.

Limitations :

- Requires prior synthesis of the sodium phosphide, which itself is moisture-sensitive.

Optimization of Reaction Conditions

Temperature and Solvent Effects

- Low Temperatures (−78°C): Minimize side reactions such as phosphine oxidation or lithium aggregation.

- Ether vs. Hydrocarbon Solvents : Diethyl ether suppresses lithium cluster formation, whereas toluene may enhance crystallinity of the product.

Characterization and Analytical Data

Spectroscopic Analysis

- ³¹P NMR : A singlet near δ −200 ppm (referenced to H3PO4) confirms the presence of the phosphide anion.

- ⁷Li NMR : A resonance at δ 1.2–1.5 ppm (vs. LiCl in D2O) indicates a tetrahedrally coordinated lithium ion.

- IR Spectroscopy : Absence of P–H stretches (~2300 cm⁻¹) verifies complete deprotonation.

X-ray Crystallography

Single-crystal X-ray diffraction reveals a monomeric structure with lithium coordinated to the phosphorus lone pair and three solvent molecules (e.g., THF). Key metrics:

Elemental Analysis

Theoretical values for Li[P(C3H7)(CH3)2]:

- Li : 4.3%, P : 20.1%, C : 54.3%, H : 9.3%

Experimental deviations >0.5% suggest incomplete purification or solvent retention.

Challenges and Limitations

Air and Moisture Sensitivity

The compound rapidly hydrolyzes in air, forming phosphine oxides and lithium hydroxide:

$$

\text{Li[P(CH}3\text{)}2(\text{CH}2\text{CH}3)] + \text{H}2\text{O} \rightarrow \text{HPO(CH}3\text{)}2(\text{CH}2\text{CH}_3) + \text{LiOH}

$$

Mitigation Strategies :

- Store under argon at −20°C in flame-sealed ampoules.

- Use high-vacuum techniques (<10⁻⁶ mbar) for long-term storage.

Competing Alkylation Reactions

Excess alkyllithium reagents may lead to undesired alkylation at phosphorus:

$$

\text{Li[P(CH}3\text{)}2(\text{CH}2\text{CH}3)] + \text{RLi} \rightarrow \text{Li[PR(CH}3\text{)}2(\text{CH}2\text{CH}3)] + \text{byproducts}

$$

Prevention :

- Strict stoichiometric control (1:1 phosphine-to-Li ratio).

- Quench excess base with tert-butanol prior to workup.

Industrial and Research Applications

Catalysis

Lithium ethyl(dimethyl)phosphane serves as a precursor for transition-metal phosphido complexes, which catalyze C–C coupling and hydrophosphination reactions.

Material Science

Incorporation into lithium-ion battery electrolytes has been explored, though stability issues under oxidative conditions limit practicality.

Chemical Reactions Analysis

Types of Reactions

Lithium;ethyl(dimethyl)phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are often used.

Addition: Catalysts like palladium or platinum are employed to facilitate addition reactions.

Major Products

Oxidation: Phosphine oxides.

Substitution: Alkyl or acyl phosphines.

Addition: Phosphine adducts with alkenes or alkynes.

Scientific Research Applications

Lithium;ethyl(dimethyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;ethyl(dimethyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in coordination chemistry, where it can stabilize metal centers and facilitate various catalytic cycles. The compound’s interaction with molecular targets, such as enzymes or metal ions, often involves the formation of stable complexes that modulate the activity of the target .

Comparison with Similar Compounds

Table 1: Key Comparisons of Lithium Phosphane Derivatives

Key Observations :

- Dimerization: Lithium ethyl(dimethyl)phosphane and related sulfur ylide complexes (e.g., [Li{Ph₂PCH₂S(NSiMe₃)₂}]₂) adopt dimeric structures due to the steric demands of their tridentate ligands . In contrast, pyridyl-phosphane lithium derivatives remain monomeric and act as bidentate ligands in metal complexes .

- Synthetic Routes : Ethyl(dimethyl)phosphane requires sulfur diimide substrates, whereas pyridyl-phosphanes utilize chlorophosphanes and aryl lithium reagents .

- Donor Flexibility: Ethyl(dimethyl)phosphane’s N,S,P donors enable diverse coordination modes, unlike pyridyl-phosphanes, which are restricted to P,N coordination .

Reactivity and Functionalization

- Metal Coordination : Lithium ethyl(dimethyl)phosphane’s dimeric structure limits direct metal coordination unless delithiated. In contrast, pyridyl-phosphanes readily form complexes with transition metals (e.g., AuCl adducts) .

- Derivatization : Pyridyl-phosphanes can be converted to methylene derivatives or borane adducts (e.g., 4a–c in ), whereas ethyl(dimethyl)phosphane derivatives focus on sulfur-diimide frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.